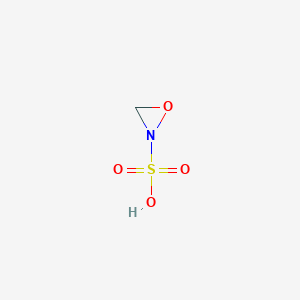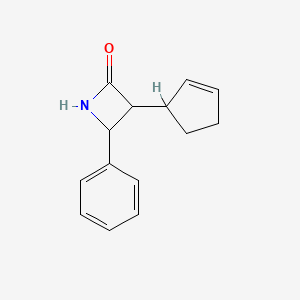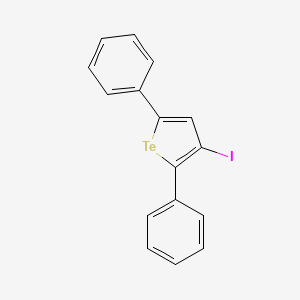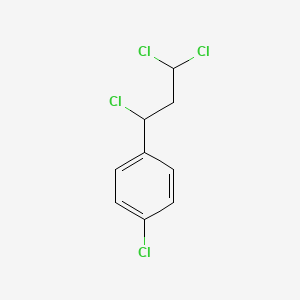![molecular formula C24H24Cl2O4 B12558413 1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene CAS No. 143824-74-2](/img/structure/B12558413.png)
1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene is an organic compound with the molecular formula C24H24Cl2O4 and a molecular weight of 447.35 g/mol . This compound is characterized by the presence of two 4-chlorophenoxy groups attached to a benzene ring through ethoxy linkages. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene typically involves the reaction of 1,4-bis(bromomethyl)benzene with 4-chlorophenoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the 4-chlorophenoxy groups.
Oxidation Reactions: The ethoxy linkages can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Bis[[2-(4-methoxyphenoxy)ethoxy]methyl]benzene
- 1,4-Bis[[2-(4-bromophenoxy)ethoxy]methyl]benzene
- 1,4-Bis[[2-(4-fluorophenoxy)ethoxy]methyl]benzene
Uniqueness
1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene is unique due to the presence of 4-chlorophenoxy groups, which impart specific chemical properties such as increased reactivity in nucleophilic substitution reactions and potential biological activity. The chlorine atoms also contribute to the compound’s overall stability and resistance to degradation.
Eigenschaften
CAS-Nummer |
143824-74-2 |
|---|---|
Molekularformel |
C24H24Cl2O4 |
Molekulargewicht |
447.3 g/mol |
IUPAC-Name |
1,4-bis[2-(4-chlorophenoxy)ethoxymethyl]benzene |
InChI |
InChI=1S/C24H24Cl2O4/c25-21-5-9-23(10-6-21)29-15-13-27-17-19-1-2-20(4-3-19)18-28-14-16-30-24-11-7-22(26)8-12-24/h1-12H,13-18H2 |
InChI-Schlüssel |
RTRYESSNSBODPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COCCOC2=CC=C(C=C2)Cl)COCCOC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)-](/img/structure/B12558346.png)



![tert-butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B12558362.png)
![4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12558363.png)



![[3-(Benzyloxy)prop-1-en-1-yl]benzene](/img/structure/B12558379.png)


![2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]-](/img/structure/B12558406.png)

